Urethane-d5

Catalog No.
S1553450
CAS No.
73962-07-9
M.F
C3H7NO2
M. Wt
94.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Urethane-d5

CAS Number

73962-07-9

Product Name

Urethane-d5

IUPAC Name

1,1,2,2,2-pentadeuterioethyl carbamate

Molecular Formula

C3H7NO2

Molecular Weight

94.12 g/mol

InChI

InChI=1S/C3H7NO2/c1-2-6-3(4)5/h2H2,1H3,(H2,4,5)/i1D3,2D2

InChI Key

JOYRKODLDBILNP-ZBJDZAJPSA-N

SMILES

Array

Synonyms

Ethyl-d5 Carbamate; Pracarbamine-d5; Leucethane-d5; Urethan-d5

Canonical SMILES

CCOC(=O)N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])OC(=O)N

The exact mass of the compound Ethyl-d5 carbamate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Urethane-d5 is the stable, deuterated isotopologue of urethane, also known as ethyl carbamate. Its primary and most critical application is as an internal standard for quantitative analysis, particularly in isotope dilution mass spectrometry (IDMS) workflows. Urethane (ethyl carbamate) is a potential carcinogen that forms naturally in fermented foods and alcoholic beverages, making its accurate quantification essential for regulatory compliance and food safety. Urethane-d5 provides the necessary mass shift (m/z +5) for clear differentiation from its unlabeled counterpart in mass spectrometric analysis, enabling precise and accurate measurement by correcting for matrix effects and variations during sample preparation.

Substituting unlabeled urethane (ethyl carbamate) for Urethane-d5 in quantitative assays is fundamentally unworkable. The core purpose of an isotopic internal standard is to behave identically to the analyte during extraction and chromatography but be distinguishable by the mass spectrometer. Unlabeled urethane co-elutes with the target analyte and has an identical mass-to-charge ratio, making it impossible to differentiate and thus useless for correcting analytical variability. Similarly, other non-isotopic carbamates like propyl or butyl carbamate, while sometimes used, do not perfectly mimic the analyte's behavior in complex matrices, leading to lower accuracy. For high-stakes applications requiring robust and validated quantification, such as food safety testing, Urethane-d5 is the necessary procurement choice for achieving maximum accuracy through isotope dilution.

Superior Analytical Accuracy: Achieves High Recovery Rates in Complex Beverage Matrices

In the GC-MS analysis of ethyl carbamate in alcoholic beverages, using deuterated Urethane-d5 as an internal standard enabled excellent analyte recovery. A validated method reported recovery rates ranging from 92% to 112%, with an average of 100% ± 8%. This demonstrates the standard's ability to effectively compensate for matrix interference and analyte loss during sample preparation, a significant improvement over methods relying on non-isotopic standards or external calibration which are more susceptible to matrix effects.

Evidence DimensionAnalyte Recovery Rate
Target Compound Data92% to 112% (Average 100% ± 8%)
Comparator Or BaselineMethods without a co-eluting, chemically identical internal standard, which are prone to greater variability from matrix effects.
Quantified DifferenceAchieves near-complete average recovery, indicating high accuracy.
ConditionsAnalysis of ethyl carbamate in alcoholic beverages using GC-MS with Urethane-d5 as an internal standard.

For laboratories testing products against regulatory limits (e.g., FDA/TTB target of 125 ppb in whiskey), high and consistent recovery is critical for avoiding false negatives or positives and ensuring compliance.

Enables Low-Level Detection: Essential for Trace Contaminant Analysis in Foodstuffs

The use of Urethane-d5 is integral to methods designed for sensitive detection of ethyl carbamate. A GC-MS method developed to quantify ethyl carbamate in distillers grains, a component of animal feed, achieved a limit of detection (LOD) of 0.7 ng/g. Another validated method for wine analysis reported an LOD of 0.4 µg/L (0.4 ppb) and a limit of quantification (LOQ) of 1.2 µg/L (1.2 ppb). These low detection limits are achievable because the isotopic standard provides a stable baseline for quantification, even at very low analyte concentrations.

Evidence DimensionLimit of Detection (LOD) / Limit of Quantification (LOQ)
Target Compound DataLOD of 0.7 ng/g (distillers grains); LOD of 0.4 µg/L (wine)
Comparator Or BaselineAnalytical methods lacking an isotopic internal standard, which struggle to achieve this level of sensitivity and reproducibility at trace levels.
Quantified DifferenceEnables detection at the low parts-per-billion (ppb) level, which is necessary for food safety monitoring.
ConditionsGC-MS analysis of ethyl carbamate in complex food and feed matrices (distillers grains, wine).

Procuring Urethane-d5 allows analytical labs to offer services that meet stringent regulatory and quality control standards for a wide range of food and beverage products where trace-level contamination is a concern.

Alters Metabolic Fate: Slower Metabolism Due to the Kinetic Isotope Effect

Replacing hydrogen with deuterium creates a stronger C-D bond compared to the C-H bond, which can slow down metabolic processes where C-H bond cleavage is the rate-limiting step. This is known as the kinetic isotope effect. While direct metabolic studies on Urethane-d5 are limited, research on other deuterated compounds demonstrates this principle clearly. For example, deuteration of the anesthetic enflurane decreased its metabolism (measured by urinary fluoride) by 65%, and deuteration of enzalutamide increased its plasma exposure (AUC) by 102% in rats by slowing N-demethylation. This property makes Urethane-d5 a valuable tool for distinguishing between administered urethane and its metabolites versus endogenous pools in toxicology and pharmacokinetic studies.

Evidence DimensionMetabolic Rate / In-vivo Exposure
Target Compound DataExpected to have slower metabolism at deuterated sites compared to unlabeled urethane.
Comparator Or BaselineUnlabeled Urethane (Ethyl Carbamate)
Quantified DifferenceBy inference, deuteration can reduce metabolism and increase exposure significantly (e.g., 65% reduction in metabolite formation, 102% increase in exposure for other drugs).
ConditionsIn vivo metabolism, particularly pathways involving CYP450-mediated C-H bond cleavage.

For researchers in toxicology or pharmacology, procuring Urethane-d5 is essential for tracing the metabolic fate of urethane in vivo, as it can be distinguished from the non-deuterated background and may exhibit a longer half-life.

Regulatory Compliance Testing in Alcoholic Beverages

For analytical laboratories serving the wine, spirits, and brewing industries, Urethane-d5 is the indicated choice as an internal standard for quantifying ethyl carbamate. Its use enables methods with high accuracy and recovery, essential for verifying that product levels are below government-mandated limits, such as those monitored by the FDA and TTB.

Trace Contaminant Quantification in Fermented Foods

In quality control for fermented foods like soy sauce, bread, and cheese, where ethyl carbamate can form at low levels, Urethane-d5 is critical for developing sensitive and reliable analytical methods. Its use facilitates detection at the low µg/kg (ppb) level, ensuring product safety and quality.

Pharmacokinetic and Metabolic Fate Studies

For toxicologists and pharmacologists investigating the in vivo behavior of urethane, Urethane-d5 serves as an indispensable tracer. It allows researchers to differentiate the administered dose from endogenous compounds and track its metabolic pathway, leveraging the kinetic isotope effect which can slow metabolic breakdown.

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

-0.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

94.079062196 Da

Monoisotopic Mass

94.079062196 Da

Heavy Atom Count

6

Appearance

Liquid

Tag

Ethane Impurities

Related CAS

51-79-6 (unlabelled)

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H350 (100%): May cause cancer [Danger Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Wikipedia

(~2~H_5_)Ethyl carbamate

Dates

Last modified: 08-15-2023

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